molecular formula C8H7N3O3 B13303489 4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid

4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13303489
M. Wt: 193.16 g/mol
InChI Key: AUEXTHKLGVVZNO-UHFFFAOYSA-N
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Description

4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a prop-2-yn-1-yloxy group and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

    Alkylation: The pyrimidine derivative undergoes alkylation with propargyl bromide in the presence of a base such as potassium carbonate to introduce the prop-2-yn-1-yloxy group.

    Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.

    Carboxylation: Finally, the compound is carboxylated using carbon dioxide under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or prop-2-yn-1-yloxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of antiviral and anticancer agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Materials Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and inhibition.

Mechanism of Action

The mechanism of action of 4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group can form covalent bonds with active site residues, leading to enzyme inhibition. The pyrimidine ring can interact with nucleic acids, affecting DNA or RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Prop-2-yn-1-yloxy)benzoyl]benzoic acid
  • (4-(Aminomethyl)phenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Uniqueness

4-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the prop-2-yn-1-yloxy and amino groups allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C8H7N3O3

Molecular Weight

193.16 g/mol

IUPAC Name

4-(prop-2-ynoxyamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H7N3O3/c1-2-3-14-11-7-6(8(12)13)4-9-5-10-7/h1,4-5H,3H2,(H,12,13)(H,9,10,11)

InChI Key

AUEXTHKLGVVZNO-UHFFFAOYSA-N

Canonical SMILES

C#CCONC1=NC=NC=C1C(=O)O

Origin of Product

United States

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